molecular formula C9H6F3NO2 B2801054 3-Hydroxy-3-(trifluoromethyl)indolin-2-one CAS No. 98294-08-7

3-Hydroxy-3-(trifluoromethyl)indolin-2-one

Cat. No. B2801054
CAS RN: 98294-08-7
M. Wt: 217.147
InChI Key: GDDKVRXIZHLJJU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of N-substituted isatins . It is a part of a series of C(3)-trifluoromethylated compounds . This compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has shown potential anticancer activity and specific antibacterial activity against S. aureus .


Synthesis Analysis

The synthesis of this compound involves the use of N-substituted isatins . An efficient, catalytic, and metal-free approach for the synthesis of this potential drug candidate is highly desirable . The superior catalytic performance of TBAF as base and silyl deprotecting group has been explored .


Chemical Reactions Analysis

This compound has been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .

Scientific Research Applications

Anticancer and Antimicrobial Activities

A series of C(3)-trifluoromethylated compounds derived from N-substituted isatins, including 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives, have shown potential in vitro cytotoxic activity and antibacterial activity. These compounds have been evaluated for their anticancer properties and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).

Chemical Synthesis and Structural Studies

The compound has been utilized in various chemical synthesis processes. For instance, a novel type of aza-Nazarov cyclization involving indole as the neutral leaving group was employed to produce 3-hydroxy-5H-pyrrole derivatives (Ghavtadze, Fröhlich, & Würthwein, 2008). Moreover, methodologies for transforming this compound into other compounds have been explored, highlighting its versatility in synthetic chemistry (Bastos et al., 2008).

Potential in Drug Development

Research has indicated the potential of this compound derivatives in drug development, particularly as anticancer agents. Studies involving analogs of this compound have shown cytotoxicity against various human tumor cell lines, suggesting their usefulness as leads for anticancer drug development (Penthala et al., 2010).

Enabling New Reactions in Organic Chemistry

The compound has been instrumental in enabling new reactions in organic chemistry, such as the synthesis of 3-hydroxy-3-aminomethylindolin-2-ones via regiospecific epoxide opening, representing an eco-friendly method in synthetic processes (Chouhan et al., 2011).

Anti-Inflammatory Applications

Recent studies have synthesized and evaluated 3-substituted-indolin-2-one derivatives for anti-inflammatory activity. Among these, a derivative of this compound showed significant anti-inflammatory activity, inhibiting nitric oxide production and suppressing TNF-α and IL-6 production, indicating its potential as an anti-inflammatory agent (Kim et al., 2023).

Mechanism of Action

Safety and Hazards

While specific safety and hazards information for 3-Hydroxy-3-(trifluoromethyl)indolin-2-one is not available, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one are largely derived from its interactions with various biomolecules. The compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has been found to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase . These interactions suggest that this compound may have a role in modulating cellular signaling pathways.

Cellular Effects

This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including SKOV3, B16F10, PC3, and THP1 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activity

properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKVRXIZHLJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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